Guanidine, 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)-

Description

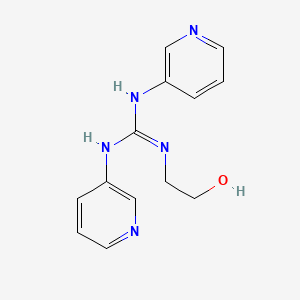

The compound Guanidine, 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)- is a substituted guanidine derivative featuring a central guanidine core modified with two 3-pyridyl groups at the 1- and 3-positions and a 2-hydroxyethyl group at the 2-position. Guanidine derivatives are renowned for their biological activity, particularly in enzyme inhibition and metal coordination due to their strong basicity and hydrogen-bonding capabilities.

Properties

CAS No. |

63885-21-2 |

|---|---|

Molecular Formula |

C13H15N5O |

Molecular Weight |

257.29 g/mol |

IUPAC Name |

2-(2-hydroxyethyl)-1,3-dipyridin-3-ylguanidine |

InChI |

InChI=1S/C13H15N5O/c19-8-7-16-13(17-11-3-1-5-14-9-11)18-12-4-2-6-15-10-12/h1-6,9-10,19H,7-8H2,(H2,16,17,18) |

InChI Key |

LHLJUVWOOHKGBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)NC(=NCCO)NC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of Substituted Cyanamides and Amines

A general catalytic process for substituted guanidine synthesis involves reacting substituted cyanamides with ammonia or substituted amines in the presence of Lewis acids or other catalysts. For example, N-(5-quinolinyl)-N'-(3-ethylphenyl)-N'-methyl guanidine hydrochloride was synthesized from 5-aminoquinoline hydrochloride and N-methyl, N-(3-ethylphenyl) cyanamide using such a method, illustrating the feasibility of preparing complex guanidine derivatives with aromatic substituents.

The process typically involves:

- Preparation of substituted formamides from aromatic amines.

- Reduction of formamides to substituted anilines using lithium aluminum hydride (LiAlH4).

- Conversion of substituted anilines to substituted cyanamides.

- Final guanidine formation by reaction of cyanamides with amines under catalytic conditions.

Table 1: Typical Reaction Conditions for Substituted Guanidine Synthesis from Cyanamides

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Formamide synthesis | Aromatic amine + formylating agent | Room temp, several hours | ~95 | High purity required |

| Reduction | Formamide + LiAlH4 | THF, 0°C to RT, overnight | 80-85 | Controlled addition to avoid exotherm |

| Guanidine formation | Cyanamide + amine + catalyst | Lewis acid, mild heating | 70-90 | Steric hindrance affects yield |

Preparation via Carbodiimide and 2-Amino Alcohol Reaction

Linear guanidines bearing a 2-hydroxyethyl functional group, such as the target compound, can be prepared by reacting carbodiimides with 2-amino alcohols. This method is well-documented for producing hydroxyethyl-substituted guanidines with good selectivity and yield.

The key steps include:

- Reaction of carbodiimides with 2-aminoethanol or its derivatives to form linear guanidines.

- Subsequent cyclization induced by reagents such as 2-chloro-1,3-dimethylimidazolinium chloride (DMC) to form cyclic or bicyclic guanidine systems.

- Base treatment to isolate 1,4-disubstituted 2-iminoimidazolidines or related bicyclic guanidines.

Table 2: Reaction Conditions for Carbodiimide and 2-Amino Alcohol Method

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Carbodiimide + 2-aminoethanol | Carbodiimide + 2-aminoethanol | Room temp to mild heating | 75-85 | Produces linear guanidines |

| Cyclization with DMC | Linear guanidine + DMC | Room temp, short reaction time | 80-90 | Forms cyclic guanidines, high atom economy |

| Base treatment | Cyclized product + base | Mild base, room temp | 85-95 | Isolates stable bicyclic guanidine derivatives |

Alternative Method: Thiourea Cyclization and DMC-Induced Reactions

Another approach involves the synthesis of thiourea precursors followed by cyclization using DMC. Hydroxyethyl-substituted guanidines can be obtained by chlorination of thioureas with DMC, followed by intramolecular nucleophilic substitution (SN2) reactions.

This method is particularly useful for preparing 1,3-disubstituted 2-iminoimidazolidines and bicyclic guanidines with hydroxyethyl substituents.

Summary Table of Preparation Methods

| Method | Key Reactants | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Cyanamide + Amine Catalytic Process | Substituted cyanamide + substituted amine | Nucleophilic substitution | High yield, versatile aromatic substitutions | Steric hindrance can reduce yield |

| Carbodiimide + 2-Amino Alcohol | Carbodiimide + 2-aminoethanol | Addition and cyclization (DMC-induced) | Efficient for hydroxyethyl guanidines, atom economical | Requires careful reagent handling |

| Thiourea + DMC Cyclization | Thiourea derivatives + DMC | Chlorination and intramolecular SN2 | Good for cyclic guanidines with hydroxyethyl groups | Multi-step, sensitive reagents |

| Industrial Sodium Thiocyanate Route | Sodium thiocyanate + dimethyl sulfate + hydrazine hydrochloride | Esterification and amination | Low cost, scalable | Longer route, less suitable for complex substituents |

Chemical Reactions Analysis

Formation of 2-Iminoimidazolidines

Linear guanidines with hydroxyethyl substituents can form 1,4-disubstituted 2-iminoimidazolidines under specific conditions:

-

Reaction Pathway :

Example Reaction Scheme :

-

Guanidine + DMC → Thiourea intermediate.

-

Thiourea + Base → 2-Iminoimidazolidine.

Functionalization of Pyridyl Substituents

The 3-pyridyl groups influence reactivity through steric and electronic effects:

-

Coordination Chemistry :

Pyridyl nitrogen atoms can act as ligands for metal ions, potentially enabling catalytic applications. -

Nucleophilic Substitution :

Under acidic conditions, pyridyl groups may undergo substitution, though this is less common due to their electron-withdrawing nature .

Reductive Amination and Oxidation

The hydroxyethyl group can be modified further:

-

Reductive Amination :

Conversion of the hydroxyl group to an amine via intermediate ketone formation (e.g., using NaBH₄ or Pd/C under H₂) . -

Oxidation :

Fe(II)-dependent oxygenases or chemical oxidants (e.g., m-CPBA) can oxidize the hydroxyethyl group to a carbonyl .

Comparative Stability and Reactivity

Scientific Research Applications

Medicinal Chemistry Applications

Guanidine derivatives have been extensively studied for their biological activities. The compound 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)- has shown potential in several areas:

- Anticancer Activity : Research indicates that guanidine derivatives exhibit antiproliferative effects against various cancer cell lines. Studies have demonstrated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting its potential use as an antimicrobial agent.

- Neuroprotective Effects : Some studies suggest that guanidine derivatives may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Coordination Chemistry

Guanidine, 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)- can form complexes with metal ions. These interactions are significant for several reasons:

- Enhanced Stability : Metal complexes formed with this guanidine derivative exhibit increased stability compared to their free ligand forms. This is crucial for applications in catalysis and materials science.

- Biological Activity Modulation : The formation of metal complexes can alter the biological activity of the guanidine compound, potentially leading to new therapeutic agents with enhanced efficacy.

Environmental Applications

The compound's ability to interact with metal ions and other pollutants makes it relevant in environmental science:

- Heavy Metal Removal : Studies have indicated that guanidine derivatives can be used to extract heavy metals from contaminated water sources, showcasing their potential as environmental remediation agents.

- Catalytic Applications : In catalytic processes for environmental cleanup, the coordination properties of guanidine derivatives can be leveraged to facilitate reactions that degrade pollutants.

Anticancer Research

A study conducted on the antiproliferative effects of guanidine derivatives demonstrated significant growth inhibition in various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Coordination Complexes

Research involving the formation of metal complexes with guanidine derivatives revealed enhanced reactivity and stability. For instance, complexes formed with copper ions exhibited superior catalytic activity in oxidation reactions compared to uncoordinated guanidine.

Environmental Remediation

A field study assessed the effectiveness of guanidine-based compounds in removing lead from contaminated water sources. Results indicated a substantial reduction in lead concentration, supporting the compound's application in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of its targets. The hydroxyethyl group enhances its solubility and bioavailability, while the pyridin-3-yl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Group Analysis

The target compound’s uniqueness lies in its combination of 3-pyridyl and hydroxyethyl substituents. Below is a comparative analysis with structurally analogous guanidine derivatives (Table 1):

Table 1: Structural and Functional Comparison of Guanidine Derivatives

Key Observations:

Pyridyl vs. Aryl Substituents :

- The 3-pyridyl groups in the target compound introduce nitrogen atoms capable of hydrogen bonding and metal coordination, contrasting with electron-withdrawing substituents (e.g., CF₃ in Compound 8) or lipophilic aryl groups (e.g., 4-fluorophenyl in Compound 12).

- 2-Pyridyl analogs (Compound 4) exhibit moderate BACE-1 inhibition, suggesting that positional isomerism (2- vs. 3-pyridyl) may influence binding affinity.

Hydroxyethyl Functionalization :

Physicochemical Properties

- Solubility : The hydroxyethyl group is expected to increase water solubility compared to analogs like Compound 12 (Log P ~3.2 inferred from fluorophenyl groups).

- Thermal Stability : Pyridyl-containing guanidines generally exhibit higher thermal stability than aliphatic derivatives due to aromatic rigidity.

Biological Activity

Guanidine, 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)-, also known as 2-(2-hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C13H16N4O

- Molecular Weight : Approximately 245.29 g/mol

- Density : 1.25 g/cm³

- Boiling Point : ~454.6°C at 760 mmHg

The compound features a guanidine core modified with two pyridine rings and a hydroxyethyl group, enhancing its solubility and reactivity in various chemical environments.

Biological Activities

Research indicates that guanidine derivatives exhibit a range of biological activities, particularly in the fields of oncology and infectious diseases. The following are notable biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that guanidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)- have shown potential in targeting specific cancer pathways.

- Enzyme Inhibition : Recent studies have focused on the compound's ability to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. The compound demonstrated significant inhibition of BACE1 activity, with an IC50 value indicating potent activity .

- Metal Ion Complexation : The ability of the compound to form complexes with metal ions has been studied extensively. Such complexes may enhance the stability and reactivity of the compound, leading to improved biological activities compared to its free ligand form.

Synthesis Methods

The synthesis of 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)guanidine typically involves multi-step organic reactions. Key methods include:

- Formation of Guanidine Core : The initial step often involves the reaction of guanidine with pyridine derivatives under controlled conditions.

- Hydroxyethyl Group Introduction : The hydroxyethyl group is introduced through alkylation reactions using appropriate alkylating agents.

These synthetic routes allow for the modification of the guanidine structure to enhance its biological properties .

Case Study 1: Inhibition of β-Secretase Enzymatic Activity

A study evaluated various guanidine derivatives for their ability to inhibit BACE1. Among them, 1,3-bis(5,6-difluoropyridin-3-yl)guanidine was identified as the most potent inhibitor with an IC50 value of 97 ± 0.91 nM. This compound not only inhibited enzyme activity but also showed improvements in cognitive function in animal models .

Case Study 2: Anticancer Potential

Another research effort investigated the anticancer properties of related guanidine compounds against various cancer cell lines. The results indicated that certain derivatives displayed significant cytotoxic effects and induced apoptosis in cancer cells through specific molecular pathways.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Guanidine | Simple guanidine structure | Lacks additional functional groups |

| 1,3-Di(4-pyridyl)guanidine | Two pyridine rings | Exhibits different coordination properties |

| 1-(4-Pyridyl)guanidine | Single pyridine ring | More basic than the bis(pyridyl) derivative |

| 1,3-Bis(2-pyridyl)guanidine | Two 2-positioned pyridines | Different electronic properties due to position |

| 1-(2-Hydroxyethyl)guanidine | Hydroxyethyl group | Focuses on solubility and reactivity enhancement |

The uniqueness of 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)guanidine lies in its specific arrangement of functional groups that enhance both its chemical reactivity and biological activity compared to simpler guanidine derivatives or those with different pyridine substitutions.

Q & A

Q. What synthetic methodologies are recommended for synthesizing Guanidine, 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)-, and how can reaction conditions be optimized?

Answer:

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, guanidine derivatives are often prepared by reacting thiourea intermediates with amines under basic conditions. A related method involves coupling pyridyl-containing precursors with hydroxyethylguanidine moieties using carbodiimide-mediated coupling agents .

- Optimization : Key parameters include temperature (typically 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Catalytic bases like triethylamine or DBU improve yields by deprotonating intermediates. Reaction progress should be monitored via TLC or HPLC.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

- NMR Spectroscopy :

- 1H NMR : Pyridyl protons appear as multiplets in δ 7.5–8.5 ppm. Hydroxyethyl protons (CH₂OH) resonate as a triplet near δ 3.6–3.8 ppm, while guanidine NH signals are typically broad due to hydrogen bonding (δ 6.5–7.5 ppm) .

- 13C NMR : Pyridyl carbons are observed at δ 120–150 ppm. The hydroxyethyl carbon (C-OH) appears near δ 60–65 ppm, and guanidine carbons (C=N) at δ 155–165 ppm.

- Mass Spectrometry : ESI-MS in positive mode often shows [M+H]+ or [M+Na]+ peaks. Fragmentation patterns confirm the hydroxyethyl and pyridyl substituents .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if handling powders to avoid inhalation .

- Ventilation : Conduct reactions in a fume hood to mitigate exposure to vapors or aerosols.

- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes. In case of ingestion, seek medical attention and provide the SDS .

Advanced Research Questions

Q. How do the pyridyl and hydroxyethyl substituents influence the compound’s coordination chemistry and reactivity?

Answer:

- Coordination Chemistry : The pyridyl groups act as Lewis bases, enabling coordination to transition metals (e.g., Cu²⁺, Fe³⁺). This property is exploited in catalysis or metal-organic frameworks (MOFs). The hydroxyethyl group enhances solubility in polar solvents and may participate in hydrogen bonding .

- Reactivity : The guanidine core is highly basic (pKa ~13), facilitating deprotonation reactions. The hydroxyethyl group can undergo oxidation to carboxylic acid derivatives under strong oxidizing conditions.

Q. How can X-ray crystallography and software like SHELX resolve the compound’s crystal structure?

Answer:

- Crystallization : Slow evaporation from ethanol/water mixtures often yields suitable crystals. Diffraction-quality crystals require careful control of supersaturation.

- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding networks. For example, hydrogen bonds between hydroxyethyl OH and pyridyl N atoms are critical for stabilizing the lattice .

Q. How should researchers address contradictions in spectroscopic or crystallographic data during structural analysis?

Answer:

- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts to resolve ambiguities. For crystallography, validate hydrogen-bonding networks using PLATON or Mercury software.

- Dynamic Effects : Broad NMR signals may indicate conformational flexibility. Variable-temperature NMR or solid-state MAS NMR can clarify dynamic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.